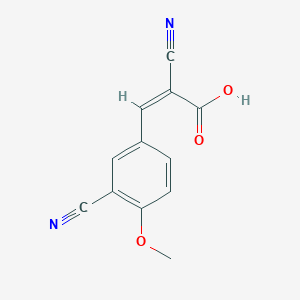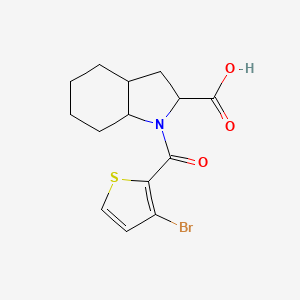
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid, also known as CCPA, is a potent and selective adenosine A1 receptor agonist. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders.
Mecanismo De Acción
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid selectively activates the adenosine A1 receptor, which is a G protein-coupled receptor. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in cAMP levels. This, in turn, leads to the inhibition of protein kinase A (PKA) and the opening of ATP-sensitive potassium channels, resulting in hyperpolarization of the cell membrane. (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid also activates the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects:
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce infarct size and improve cardiac function in ischemia-reperfusion injury. (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has also been shown to reduce tumor growth and metastasis in cancer by inhibiting angiogenesis and inducing apoptosis. In addition, (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has been shown to improve cognitive function in Alzheimer's disease by reducing amyloid-beta levels and increasing neurotrophic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has several advantages for lab experiments. It is a highly selective adenosine A1 receptor agonist, which allows for specific targeting of the receptor. (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid is also stable and easy to handle, making it suitable for in vitro and in vivo experiments. However, (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has some limitations, including its relatively low solubility and the need for high concentrations to achieve biological effects.
Direcciones Futuras
For (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid research include investigating its potential use in the treatment of Parkinson's disease, epilepsy, and stroke. In addition, the development of more potent and selective adenosine A1 receptor agonists may lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
In conclusion, (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid is a potent and selective adenosine A1 receptor agonist that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its mechanism of action involves the activation of the adenosine A1 receptor and the inhibition of adenylate cyclase, leading to a decrease in cAMP levels and the opening of ATP-sensitive potassium channels. (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has various biochemical and physiological effects, including reducing infarct size, inhibiting tumor growth and metastasis, and improving cognitive function. While (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has some limitations, it has several advantages for lab experiments, and further research is needed to determine its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid involves the reaction of 3-cyano-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with ethyl cyanoacetate to form (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid. The synthesis of (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid is a multistep process, and the purity of the final product is critical for its biological activity.
Aplicaciones Científicas De Investigación
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have cardioprotective effects in ischemia-reperfusion injury, reduce tumor growth and metastasis in cancer, and improve cognitive function in Alzheimer's disease. (Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid has also been investigated for its potential use in the treatment of Parkinson's disease, epilepsy, and stroke.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-17-11-3-2-8(4-9(11)6-13)5-10(7-14)12(15)16/h2-5H,1H3,(H,15,16)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOYDKSZIYWZPP-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline](/img/structure/B7590116.png)

![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)
![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)


![5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid](/img/structure/B7590157.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7590174.png)
![1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)
![2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid](/img/structure/B7590187.png)
![1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide](/img/structure/B7590192.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(thiophen-2-yl)methanone](/img/structure/B7590205.png)
![N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide](/img/structure/B7590213.png)